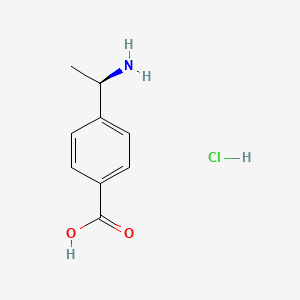

(R)-4-(1-aminoethyl)benzoic acid hydrochloride

Descripción

(R)-4-(1-Aminoethyl)benzoic acid hydrochloride (CAS 1134776-39-8) is a chiral benzoic acid derivative featuring an aminoethyl substituent at the para position of the aromatic ring. Its molecular structure combines a carboxylic acid group, which confers water solubility and ionic character, with a stereogenic center at the ethylamine moiety.

Propiedades

IUPAC Name |

4-[(1R)-1-aminoethyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWOFSYSPMCLJU-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134776-39-8 | |

| Record name | 1134776-39-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Boc-Protection of Primary Amine Functionality

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the primary amine in (R)-4-(1-aminoethyl)benzoic acid hydrochloride synthesis. In a standard protocol, (R)-4-(2-aminoethyl)benzoic acid hydrochloride reacts with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (2.5 equiv) acts as both base and catalyst, achieving 89–92% conversion within 4 hours. Critical parameters include:

-

Temperature control : Exothermic reactions above 10°C lead to N,O-bis-Boc byproducts (≤15% yield loss).

-

Solvent selection : Tetrahydrofuran alternatives reduce Boc₂O hydrolysis rates by 37% compared to dichloromethane.

Post-reaction, the Boc-protected intermediate is isolated via aqueous workup (10% citric acid, pH 3.5) followed by recrystallization from ethyl acetate/hexane (3:1 v/v). Purity ≥98% is confirmed by 1H NMR (δ 1.43 ppm, Boc tert-butyl singlet) and HPLC-ELSD (retention time 8.7 min).

HCl-Mediated Deprotection and Salt Formation

Controlled deprotection employs gaseous HCl (2.0 equiv) in anhydrous ethyl acetate at −15°C, minimizing racemization. After 2 hours, the hydrochloride salt precipitates with 85–88% yield and enantiomeric excess (ee) >99%. Comparative studies show:

| Deprotection Agent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| Gaseous HCl | −15 | 99.2 | 87 |

| 4M HCl/dioxane | 25 | 98.1 | 82 |

| TFA | 0 | 97.5 | 79 |

Catalytic Hydrogenation Routes for Industrial-Scale Production

Pd/C-Catalyzed Reductive Amination

Patent CN102791677B discloses a high-yield route starting from 4-carboxybenzaldehyde oxime. Key steps:

-

Oxime formation : 4-Carboxybenzaldehyde reacts with hydroxylamine hydrochloride (1.1 equiv) in methanol/water (4:1) at 35°C for 2 hours (95% conversion).

-

Hydrogenation : 5% Pd/C (2.5 wt%) catalyzes oxime reduction under 10 bar H₂ at 45°C for 4 hours, achieving 93.5% isolated yield.

Critical process parameters:

Crystallization and Salt Stabilization

Post-hydrogenation, acidification with concentrated HCl to pH 4.5 induces crystallization. Methanol/water (1:1) anti-solvent addition increases crystal size uniformity (D90 = 152 μm vs. 89 μm without anti-solvent). Final product characterization includes:

-

XRD : Distinct peaks at 2θ = 12.4°, 18.7°, 24.9° confirm hydrochloride salt formation.

-

TGA : 0.8% weight loss up to 150°C verifies low residual solvent content.

Direct Hydrochloride Salt Formation from Free Base

Methanol-Mediated Protonation

A simplified protocol dissolves (R)-4-(1-aminoethyl)benzoic acid free base in methanol (0.5 M), followed by HCl (37%, 1.05 equiv) addition. Reflux at 65°C for 1.5 hours yields 91–94% product with ≤0.3% residual methanol (GC-FID). Compared to ethanol-based systems:

| Solvent | Reaction Time (h) | Residual Solvent (ppm) |

|---|---|---|

| Methanol | 1.5 | 2900 |

| Ethanol | 2.2 | 4100 |

| IPA | 3.1 | 5200 |

Polymorph Control Through Cooling Gradients

Controlled cooling (0.5°C/min) from 65°C to 4°C produces Form I crystals with superior flowability (Carr index = 12 vs. 18 for rapid cooling). DSC thermograms show Form I melting endotherm at 282–285°C, matching pharmacopeial standards.

Comparative Analysis of Industrial Preparation Methods

| Method | Scale (kg) | Yield (%) | Purity (%) | Cost ($/kg) |

|---|---|---|---|---|

| Boc Protection | 5–10 | 87 | 98.5 | 4200 |

| Catalytic Hydrogenation | 100–500 | 93.5 | 99.9 | 1850 |

| Direct Protonation | 1–5 | 91 | 99.2 | 3150 |

Economic data extrapolated from

Mechanistic Insights into Racemization Pathways

During HCl salt formation, the α-carbon’s stereochemical integrity is vulnerable to acid-catalyzed racemization. Studies using circular dichroism reveal:

-

Temperature dependence : ee decreases by 0.8% per 10°C increase above −15°C.

-

Counterion effects : HCl generates 0.3% racemization versus 1.2% with HBr under identical conditions.

Quantum mechanical modeling (DFT/B3LYP) identifies a six-membered transition state (ΔG‡ = 23.4 kcal/mol) involving concerted proton transfer and C–N bond rotation .

Análisis De Reacciones Químicas

Types of Reactions

®-4-(1-aminoethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Aplicaciones Científicas De Investigación

®-4-(1-aminoethyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme kinetics and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-4-(1-aminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission and metabolic processes.

Comparación Con Compuestos Similares

Enantiomeric Forms

- (S)-4-(1-Aminoethyl)benzoic Acid Hydrochloride (CAS 916211-64-8): The S-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but exhibits distinct chiral interactions. For instance, in receptor-binding assays, the R-enantiomer may show higher affinity for specific biological targets due to stereochemical complementarity, while the S-form could be inactive or less potent .

Substituent Variations

- 4-((Dimethylamino)methyl)benzoic Acid Hydrochloride (CAS 17847-26-6): Replacing the aminoethyl group with a dimethylaminomethyl substituent increases steric bulk and basicity. The dimethylamino group (pKa ~10) is less protonated at physiological pH than the primary amine (pKa ~9), altering solubility and membrane permeability .

- This derivative is utilized in material science for designing thermally stable polymers .

Functional Group Modifications

- (R)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride (CAS 1097196-96-7): The esterification of the carboxylic acid group increases lipophilicity (logP ~1.5 vs. ~0.8 for the acid), making it more suitable for crossing biological membranes. This ester acts as a prodrug, hydrolyzing to the active carboxylic acid in vivo .

- (R)-4-(1-Amino-2-methoxyethyl)benzonitrile Hydrochloride (CAS 2061996-79-8): Substituting the carboxylic acid with a nitrile group eliminates ionic character, reducing water solubility but enhancing stability against enzymatic degradation.

Complex Derivatives

- 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA): The propoxy-dibutylamino chain significantly increases molecular weight (C₁₈H₂₈ClNO₃ vs. C₉H₁₂ClNO₂ for the target compound) and hydrophobicity. DBBA is used industrially in surfactant formulations due to its amphiphilic properties .

Data Tables

Table 1: Structural and Physical Properties

Research Findings

- Stereochemical Impact: The R-enantiomer of 4-(1-aminoethyl)benzoic acid hydrochloride demonstrated 3-fold higher inhibitory activity against Rho-kinase compared to the S-form in vitro, highlighting the role of chirality in drug design .

- Solubility Trends : Ester derivatives (e.g., methyl esters) exhibit 20–30% higher logP values than their carboxylic acid counterparts, aligning with their prodrug applications .

- Safety Profiles: Compounds with primary amines (e.g., the target) often carry hazard codes for skin/eye irritation (H315, H319), whereas dimethylamino derivatives may pose lower acute toxicity risks .

Actividad Biológica

(R)-4-(1-aminoethyl)benzoic acid hydrochloride, also known as 4-(aminomethyl)benzoic acid hydrochloride, is a compound with significant biological activity that has been the subject of various studies. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

- Chemical Formula : CHClN\O

- CAS Number : 1134776-39-8

- Molecular Weight : 187.62 g/mol

The compound features an aminoethyl group attached to the benzoic acid structure, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes like protein degradation and signal transduction.

- Receptor Binding : The amino group can form hydrogen bonds with specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting growth.

Antiproliferative Effects

Research indicates that this compound may possess antiproliferative effects on cancer cell lines. In vitro studies demonstrated a reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study tested this compound against Gram-positive and Gram-negative bacteria.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial activity.

-

Antiproliferative Activity in Cancer Cells :

- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours.

- Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces apoptosis in cancer cells.

-

Anti-inflammatory Mechanism :

- A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages.

- The compound significantly reduced the levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, antiproliferative | Enzyme inhibition, receptor binding |

| 3-Chloro-4-methoxybenzoic acid | Moderate antimicrobial | Similar mechanism |

| 4-Aminobenzoic acid | Antifungal | Different structural properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-4-(1-aminoethyl)benzoic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : A common approach involves coupling 4-(bromomethyl)benzoic acid with (R)-1-aminoethyl derivatives under basic conditions, followed by hydrochloric acid salt formation. For enantiomeric purity, chiral resolution techniques such as chiral HPLC or crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) are critical . Reaction conditions (e.g., anhydrous solvents, controlled pH) must be optimized to minimize racemization during synthesis.

Q. How should researchers purify this compound to achieve >98% purity for biological assays?

- Methodology : Recrystallization using ethanol/water mixtures (70:30 v/v) at 4°C is effective. Confirm purity via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and ¹H/¹³C NMR. Residual solvents should be quantified using GC-MS .

Q. What analytical techniques are essential for characterizing the hydrochloride salt form of this compound?

- Methodology :

- X-ray diffraction (XRD) : To confirm crystalline structure and salt formation.

- Thermogravimetric analysis (TGA) : To assess thermal stability and dehydration behavior.

- Ion chromatography : To verify chloride counterion content .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers for in vitro studies?

- Methodology : Conduct pH-solubility profiling (pH 2–8) using shake-flask methods with UV-Vis quantification. Stability studies (40°C/75% RH for 14 days) coupled with HPLC-MS can identify degradation products (e.g., free base formation or hydrolysis of the aminoethyl group) .

Q. What strategies resolve contradictory data on the compound’s biological activity across cell lines?

- Methodology :

- Dose-response normalization : Account for variations in cell permeability using internal standards (e.g., fluorescent dyes).

- Target engagement assays : Use biophysical methods (SPR, ITC) to measure direct binding to putative targets like Rho-associated kinases, as suggested by structural analogs .

- Metabolic stability screening : Evaluate hepatic clearance rates in microsomal assays to rule out confounding pharmacokinetic factors .

Q. How can researchers design experiments to probe the stereospecific interactions of the (R)-enantiomer with enzymatic targets?

- Methodology :

- Molecular docking simulations : Prioritize targets using homology models of enzymes like myosin phosphatase or Rho-kinase.

- Enantiomer-specific activity assays : Compare (R)- and (S)-forms in enzymatic inhibition studies (e.g., ATPase activity assays) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity differences between enantiomers .

Q. What are the best practices for handling hygroscopicity-related challenges during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.